molecular formula C38H47NO11 B12297700 FKBP12 Ligand

FKBP12 Ligand

Cat. No.: B12297700
M. Wt: 693.8 g/mol
InChI Key: UYXSZUBFOQLRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FKBP12 Ligand is a compound that binds to FK506-binding protein 12 (FKBP12), a member of the immunophilin family. FKBP12 is known for its cis-trans peptidyl-prolyl isomerase (PPIase) activity, which plays a crucial role in protein folding and function. FKBP12 Ligands, such as FK506 (tacrolimus) and rapamycin (sirolimus), are widely studied for their immunosuppressive properties and their ability to form complexes that inhibit intracellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FKBP12 Ligands often involves complex organic synthesis techniques. For example, FK506 is isolated from the fermentation broth of Streptomyces tsukubaensis. The process includes several steps of purification, including column chromatography .

Industrial Production Methods: Industrial production of FKBP12 Ligands like FK506 and rapamycin involves large-scale fermentation processes followed by purification steps to isolate the active compound. These methods are optimized for high yield and purity to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: FKBP12 Ligands undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the synthesis and modification of FKBP12 Ligands include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s activity .

Major Products:

Scientific Research Applications

FKBP12 Ligands have a wide range of applications in scientific research:

Mechanism of Action

FKBP12 Ligands exert their effects by binding to FKBP12, forming a complex that inhibits specific intracellular targets. For example, the FKBP12-FK506 complex inhibits calcineurin, a phosphatase involved in T-cell activation. This inhibition leads to immunosuppressive effects, making FKBP12 Ligands valuable in preventing organ rejection .

Comparison with Similar Compounds

Uniqueness: FKBP12 Ligands are unique due to their high specificity and binding affinity for FKBP12. This specificity allows for targeted inhibition of intracellular pathways, making them highly effective in therapeutic applications .

Properties

IUPAC Name

2-[2-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSZUBFOQLRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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